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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profiles of two prominent galectin

inhibitors, GB1490 and GB1107. The information presented is supported by experimental data

from peer-reviewed studies to assist researchers in selecting the appropriate tool compound for

their studies of galectin biology and therapeutic development.

Introduction to GB1490 and GB1107
GB1107 is a potent, selective, and orally active inhibitor of Galectin-3 (Gal-3), a protein

implicated in a variety of diseases, including fibrosis and cancer.[1][2] It has been shown to

reduce the growth of lung adenocarcinoma and metastasis in preclinical models.[1][2]

GB1490 is a selective and orally available inhibitor of Galectin-1 (Gal-1), a key regulator of

immune responses and apoptosis.[3] It was developed from a series of Galectin-3 selective

compounds and has demonstrated the ability to reverse Galectin-1-induced apoptosis.[3]

Comparative Selectivity Profile
The primary difference between GB1490 and GB1107 lies in their selectivity for different

members of the galectin family. GB1107 is highly selective for Galectin-3, while GB1490
displays a preference for Galectin-1. This is quantitatively demonstrated by their dissociation

constants (Kd) against these two targets.
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Target GB1490 (Kd, µM) GB1107 (Kd, µM)

Galectin-1 0.4 3.7

Galectin-3 2.7 0.037

Data sourced from Zetterberg

et al., J Med Chem, 2023.[3]

As the data indicates, GB1490 has a 6.75-fold higher affinity for Galectin-1 over Galectin-3.

Conversely, GB1107 exhibits a 100-fold greater affinity for Galectin-3 compared to Galectin-1,

highlighting its high selectivity.

Further studies have reported that GB1490 demonstrates a selectivity of 6- to 320-fold for

Galectin-1 over a broader panel of galectins.[3] Similarly, GB1107 has been described as

having over 1000-fold selectivity for Galectin-3 against other galectins, though the full panel

data is not publicly available.

Experimental Protocols
The binding affinities (Kd) of these inhibitors are typically determined using biophysical assays

such as Isothermal Titration Calorimetry (ITC) or Fluorescence Polarization (FP). The following

is a generalized protocol based on standard methods for assessing galectin-inhibitor

interactions.

Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled ligand from a galectin by a

competitive inhibitor.

Materials:

Recombinant human galectins (e.g., Galectin-1 and Galectin-3)

Fluorescently labeled probe with known affinity for the target galectin

Inhibitor compounds (GB1490 or GB1107)
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Assay Buffer (e.g., Phosphate-Buffered Saline with 0.05% Tween-20)

Microplates (e.g., 384-well, black, low-volume)

Plate reader capable of measuring fluorescence polarization

Method:

Preparation of Reagents:

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

Create a serial dilution of the inhibitor in the assay buffer.

Prepare solutions of the galectin and the fluorescent probe at fixed concentrations in the

assay buffer. The concentration of the galectin should be in the range of its Kd for the

probe.

Assay Procedure:

Add the galectin solution to all wells of the microplate.

Add the serially diluted inhibitor solutions to the respective wells. Include control wells with

buffer only (no inhibitor) and wells with a known potent inhibitor as a positive control.

Add the fluorescent probe solution to all wells.

Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to reach

equilibrium.

Data Acquisition:

Measure the fluorescence polarization of each well using a plate reader.

Data Analysis:

The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe)

is determined by fitting the data to a sigmoidal dose-response curve.
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The Ki (and subsequently Kd) can be calculated from the IC50 value using the Cheng-

Prusoff equation, which takes into account the concentration and Kd of the fluorescent

probe.

Signaling Pathways
The differential selectivity of GB1490 and GB1107 allows for the specific interrogation of the

distinct signaling pathways modulated by Galectin-1 and Galectin-3.

Galectin-1 Signaling
Extracellular Galectin-1 can induce apoptosis in activated T-cells by cross-linking cell surface

glycoproteins such as CD7 and CD45. This diagram illustrates a simplified workflow for a

Galectin-1 mediated apoptosis assay.
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Galectin-1 Induced Apoptosis Assay Workflow
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Simplified Galectin-3 Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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